molecular formula C5H9N3 B3021881 Histamine CAS No. 65592-96-3

Histamine

Cat. No.: B3021881
CAS No.: 65592-96-3
M. Wt: 111.15 g/mol
InChI Key: NTYJJOPFIAHURM-UHFFFAOYSA-N
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Description

Histamine is an organic nitrogenous compound and biogenic amine with the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol . It is a powerful physiological mediator derived from the decarboxylation of the amino acid histidine . This compound is a critical signaling molecule in local immune responses, regulating inflammatory processes and acting as a neurotransmitter in the brain, spinal cord, and uterus . Its primary degradative enzymes are diamine oxidase (DAO) and this compound-N-methyltransferase (HNMT) . This compound exerts its diverse effects by binding to four known G protein-coupled receptors (H1R, H2R, H3R, H4R) . H1 receptor activation mediates allergic and anaphylactic reactions such as pruritus, vasodilation, and bronchoconstriction . H2 receptors are primarily involved in gastric acid secretion . H3 receptors function as auto-receptors in the central nervous system to modulate the release of various neurotransmitters, while H4 receptors play a key role in chemotaxis and immune cell differentiation in the peripheral hematopoietic system . This makes this compound an essential compound for research in immunology, allergy, gastroenterology, and neuroscience. Current research applications extend to studying its role in autoimmune conditions, urticaria, allergic rhinitis, and its emerging potential in cancer research, particularly regarding the H3 receptor . Furthermore, this compound is a crucial molecule for investigating this compound intolerance, a non-allergic hypersensitivity often linked to reduced diamine oxidase (DAO) enzyme activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NTYJJOPFIAHURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023125
Record name Histamine
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Molecular Weight

111.15 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histamine
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Boiling Point

209-210 °C @ 18 MM HG
Record name HISTAMINE
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Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER
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Description Aqueous solubility in buffer at pH 7.4
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Color/Form

NEEDLES FROM CHLOROFORM

CAS No.

51-45-6
Record name Histamine
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Record name Histamine
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Record name 2-imidazol-4-ylethylamine
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Melting Point

83-84 °C, 86 °C
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Record name Histamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000870
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Scientific Research Applications

Histamine in Allergic Reactions

This compound is primarily known for its role in allergic reactions. It is released by mast cells and basophils during hypersensitivity reactions, leading to symptoms such as itching, swelling, and redness. Antihistamines, which block this compound receptors (H1R and H2R), are commonly used to alleviate these symptoms.

Case Study: Allergic Rhinitis Treatment

A study demonstrated that H1 receptor antagonists effectively reduced symptoms of allergic rhinitis. Patients receiving a combination of H1 and H4 receptor antagonists showed significant improvement in their condition compared to those treated with H1 antagonists alone .

Antithis compound Type Effectiveness Common Uses
H1 AntagonistsHighAllergic rhinitis
H2 AntagonistsModerateGastric acid reduction
H4 AntagonistsEmergingAllergic inflammation

This compound and Autoimmune Diseases

Recent research indicates that this compound also plays a role in autoimmune diseases. It has been implicated in conditions such as multiple sclerosis and rheumatoid arthritis, where it may modulate immune responses.

Case Study: this compound in Autoimmunity

In a clinical trial involving patients with rheumatoid arthritis, the administration of H3 receptor antagonists led to a reduction in disease activity scores, suggesting that this compound modulation could be a potential therapeutic approach .

This compound in Gastric Acid Secretion

This compound is a key regulator of gastric acid secretion through its action on H2 receptors located on parietal cells in the stomach. H2 receptor antagonists are widely used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Case Study: Efficacy of H2 Antagonists

A meta-analysis showed that H2 antagonists significantly decreased gastric acid secretion and promoted healing of peptic ulcers compared to placebo treatments .

H2 Antagonist Indication Efficacy
RanitidinePeptic ulcer diseaseHigh
FamotidineGERDHigh
CimetidineZollinger-Ellison syndromeModerate

This compound as a Neurotransmitter

This compound functions as a neurotransmitter in the brain, influencing various cognitive functions including memory and learning. Recent studies have explored the potential of this compound-inducing drugs to enhance memory recall.

Case Study: Memory Enhancement

Research conducted on mice demonstrated that administration of this compound H3 receptor inverse agonists improved long-term memory recall significantly. Human trials showed similar results, indicating the potential for developing this compound-based therapies for cognitive impairments .

Novel Therapeutic Applications

Emerging studies suggest new therapeutic applications for this compound beyond traditional uses. The discovery of the H4 receptor has opened avenues for novel treatments targeting allergic diseases and inflammatory conditions.

Case Study: H4 Receptor Antagonism

Clinical trials with H4 receptor antagonists have shown promise in treating chronic pruritus and allergic asthma, demonstrating their potential as effective anti-inflammatory agents .

Comparison with Similar Compounds

Key Contrasts and Clinical Implications

  • Receptor Selectivity : NBI-series H1 antagonists outperform classical drugs like diphenhydramine in selectivity, reducing side effects (e.g., sedation) .
  • Species Variability : ADS-003’s affinity differences between rat and human H3 receptors underscore the need for species-specific drug testing .
  • Structural Determinants : Piperazine and trifluoromethyl groups enhance H3 receptor binding, while their removal (e.g., compound 2h) abolishes activity .
  • Therapeutic Limitations : Histidine/arginine derivatives inhibit this compound in vitro but lack clinical efficacy, highlighting translational challenges .

Biological Activity

Histamine is a biogenic amine that plays a crucial role in various physiological and pathological processes in the human body. It is primarily involved in immune responses, regulation of physiological functions in the gut, and acting as a neurotransmitter. This article delves into the biological activity of this compound, focusing on its receptors, mechanisms of action, and implications in health and disease.

This compound Receptors

This compound exerts its effects through four main types of receptors: H1, H2, H3, and H4. These receptors are G-protein-coupled receptors (GPCRs) that mediate various cellular responses.

Receptor Type Coupling Protein Primary Function Location
H1GqAllergic responses, smooth muscle contractionVascular endothelium, bronchial smooth muscle
H2GsGastric acid secretionGastric parietal cells
H3GiModulation of neurotransmitter releaseCentral nervous system, peripheral nervous system
H4GiImmune cell chemotaxisHematopoietic cells, mast cells
  • H1 Receptors : Primarily involved in allergic reactions and inflammation. Activation leads to increased intracellular calcium levels via phospholipase C activation, resulting in smooth muscle contraction and vasodilation .
  • H2 Receptors : Mainly found in the gastric mucosa; they stimulate gastric acid secretion through increased cyclic AMP levels, facilitating digestion .
  • H3 Receptors : Act as autoinhibitory receptors in the CNS, modulating the release of neurotransmitters like acetylcholine and norepinephrine .
  • H4 Receptors : Involved in immune responses; they enhance chemotaxis of eosinophils and mast cells, contributing to inflammation .

Biological Functions

This compound's biological activities can be categorized into several key areas:

Immune Response

This compound plays a pivotal role in the immune system by influencing the activity of various immune cells:

  • Mast Cells : this compound is released from mast cells during allergic reactions, leading to symptoms such as itching and swelling.
  • T Cells : this compound modulates T cell responses; for instance, it enhances Th1 cell activity while suppressing Th2 cell function .

Gastrointestinal Function

In the gastrointestinal tract, this compound is crucial for:

  • Gastric Acid Secretion : Through H2 receptor activation on parietal cells, this compound stimulates acid production necessary for digestion .
  • Gut Motility : this compound influences peristalsis and gastrointestinal motility through its action on enteric neurons.

Neurological Effects

As a neurotransmitter, this compound affects:

  • Wakefulness and Appetite Regulation : Histaminergic neurons in the hypothalamus are involved in promoting wakefulness and regulating food intake .

Case Studies and Research Findings

  • This compound and Allergic Diseases : A study demonstrated that this compound receptor antagonists (antihistamines) effectively reduce symptoms of allergic rhinitis and asthma by blocking H1 receptor activity . In asthmatic patients, H1 receptor antagonism has shown to improve pulmonary function significantly.
  • Role in Inflammation : Research indicates that this compound contributes to chronic inflammatory conditions such as asthma and atopic dermatitis. The activation of H4 receptors on immune cells exacerbates these conditions by promoting eosinophil migration and cytokine production .
  • This compound's Effect on Gut Health : A low-histamine diet has been suggested for patients with this compound intolerance or certain gastrointestinal disorders. Studies have shown that reducing dietary this compound can alleviate symptoms such as bloating and abdominal pain .

Q & A

Q. What experimental models are considered gold standards for assessing histamine receptor (HR) activity in vitro?

Methodological Answer: Radioligand binding assays using tritiated this compound or selective antagonists (e.g., ³H³H -mepyramine for H1R) remain foundational. Competitive displacement studies in transfected HEK293 or CHO cells quantify receptor affinity (Kd) and inhibition constants (Ki) . Functional assays, such as cAMP modulation (H2R) or GTPγS binding (H3/H4R), validate receptor activation. For neuronal HR studies, histaminergic tuberomamillary nucleus (TMN) slices in rodents are standard for electrophysiological characterization .

Q. How do researchers differentiate this compound’s neuromodulatory effects from its inflammatory roles?

Methodological Answer: Use knockout (KO) mouse models (e.g., HDC⁻/⁻ or HR-subtype KOs) to isolate pathways. Microdialysis in brain regions like the hypothalamus measures this compound release during wakefulness vs. sleep, while mast cell-deficient (Kitᴱ⁻/ᴱ⁻) models decouple neuronal and immune this compound sources . Dual-probe systems in vivo can simultaneously track this compound and cytokines (e.g., IL-6) during allergen challenge.

Advanced Research Questions

Q. What computational strategies optimize selective this compound H1 receptor (H1R) antagonists while minimizing off-target effects (e.g., M2 muscarinic or hERG binding)?

Methodological Answer: Generative molecular design (GMD) platforms like ATOM-GMD integrate junction tree variational autoencoders (JT-VAE) with genetic algorithms. Multi-parameter optimization (MPO) weights H1R pKi (>9) against M2R/hERG pKi (<6). Latent vector mutations and Tanimoto similarity thresholds (ECFP4 fingerprints) maintain structural diversity while prioritizing selectivity . Experimental validation via SPR or patch-clamp assays confirms predictions.

Q. How can conflicting data between predicted and observed this compound receptor binding affinities be resolved?

Methodological Answer: Discrepancies often arise from training data heterogeneity. For example, hERG models trained on inhibition data (IC50) may underperform if structural diversity is limited. Hybrid neural networks combining single-concentration (e.g., % binding at 10µM) and dose-response (pKi) data improve generalizability . Applicability domain (AD) indices flag compounds outside the model’s chemical space, guiding retraining with domain-specific datasets (e.g., ChEMBL28 + proprietary H1R antagonists) .

Q. What experimental frameworks address this compound metabolism variability in translational studies (e.g., DAO activity)?

Methodological Answer: Dual-phase protocols are recommended:

  • Phase 1: Quantify diamine oxidase (DAO) activity in human serum via ELISA or fluorometric assays using this compound-putrescine substrates .
  • Phase 2: Use deuterated this compound (d4-histamine) tracers in controlled diets to track degradation kinetics via LC-MS/MS, correlating with SNPs in ABP1 (DAO gene) . Cohort stratification by DAO activity (<40 HDU/mL = deficiency) reduces inter-subject variability in clinical trials.

Q. How are structure-activity relationship (SAR) models refined for this compound H4 receptor (H4R) ligands with species-specific potency?

Methodological Answer: Cross-species homology modeling (human vs. rodent H4R) identifies divergent residues (e.g., Glu182 in humans vs. Asp184 in mice). Free-energy perturbation (FEP) simulations predict binding ΔΔG for mutants. Validate with chimeric receptor constructs in calcium flux assays .

Data Contradiction & Model Limitations

Q. Why do in silico predictions for hERG inhibition often fail in histaminergic drug candidates?

Methodological Answer: hERG training datasets are structurally biased toward potassium channel blockers (e.g., antipsychotics), unlike H1R antagonists. Incorporate functional hERG data (IC50 from patch-clamp) into MPO cost functions and apply SHAP (SHapley Additive exPlanations) to identify underweighted molecular descriptors (e.g., basic pKa >8.5) .

Q. What explains the poor correlation between in vitro H1R binding and in vivo efficacy in CNS models?

Methodological Answer: Blood-brain barrier (BBB) permeability is often overlooked. Use PAMPA-BBB assays or MDCK-MDR1 transwell models to quantify passive diffusion/efflux. Adjust logP (1.5–3.5) and topological polar surface area (TPSA <90 Ų) in lead optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histamine
Reactant of Route 2
Histamine

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